3-(4-Bromophenyl)-4-chloropyrrolidine-2,5-dione
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Overview
Description
3-(4-Bromophenyl)-4-chloropyrrolidine-2,5-dione is an organic compound that belongs to the class of pyrrolidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromophenyl)-4-chloropyrrolidine-2,5-dione typically involves the reaction of 4-bromobenzaldehyde with chloroacetic acid in the presence of a base to form an intermediate, which is then cyclized to form the pyrrolidine ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like glacial acetic acid .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(4-Bromophenyl)-4-chloropyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium iodide in acetone can facilitate halogen exchange reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyrrolidine derivatives, which can be further utilized in the synthesis of more complex molecules.
Scientific Research Applications
3-(4-Bromophenyl)-4-chloropyrrolidine-2,5-dione has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(4-Bromophenyl)-4-chloropyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The bromophenyl and chloropyrrolidine groups contribute to its binding affinity and specificity. The compound may inhibit or activate certain pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole: Another bromophenyl derivative with different functional groups and applications.
4-(3-(4-Bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide: A pyrazoline derivative with similar biological activities.
Uniqueness
3-(4-Bromophenyl)-4-chloropyrrolidine-2,5-dione is unique due to its specific combination of bromophenyl and chloropyrrolidine groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C10H7BrClNO2 |
---|---|
Molecular Weight |
288.52 g/mol |
IUPAC Name |
3-(4-bromophenyl)-4-chloropyrrolidine-2,5-dione |
InChI |
InChI=1S/C10H7BrClNO2/c11-6-3-1-5(2-4-6)7-8(12)10(15)13-9(7)14/h1-4,7-8H,(H,13,14,15) |
InChI Key |
DIPCPOHTPIZUSJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2C(C(=O)NC2=O)Cl)Br |
Origin of Product |
United States |
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